N-(2-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide
Description
N-(2-Methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide is a synthetic organic compound featuring a 2-methylindole core linked to an acetamide group, which is further substituted with a 2-methoxybenzyl moiety. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(2-methylindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-11-15-7-3-5-9-17(15)21(14)13-19(22)20-12-16-8-4-6-10-18(16)23-2/h3-11H,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOLATUQLDMUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized by reacting 2-methylindole with an appropriate acylating agent under acidic or basic conditions.
Benzylation: The 2-methoxybenzyl group is introduced via a nucleophilic substitution reaction, where 2-methoxybenzyl chloride reacts with the indole derivative in the presence of a base such as sodium hydride or potassium carbonate.
Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the benzylated indole derivative with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The methoxybenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorinating agents, or nitrating mixtures.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amines and reduced acetamide derivatives.
Substitution: Functionalized methoxybenzyl derivatives.
Scientific Research Applications
N-(2-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity, while the acetamide linkage can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations
Halogenated derivatives (e.g., 5-chloroindole in ) exhibit pronounced antimicrobial activity, whereas thiophene-containing analogs () show specificity for viral enzyme inhibition.
Indole Substitution Patterns: 2-Methylindole (target compound) vs. 4-acetylaminoindole (): Methyl groups enhance metabolic stability, while acetylamino substitutions may facilitate hydrogen bonding with target proteins. Oxoindole derivatives () display distinct electronic profiles due to the ketone group, altering redox properties and interaction with oxidative enzymes.
Pharmacological Profiles :
- Compounds with dual heterocycles (e.g., benzimidazole-indole hybrids in ) often exhibit multi-target effects but face challenges in solubility and bioavailability.
- Methoxy vs. Hydroxy Substitutions : Methoxy groups (target compound, ) generally improve metabolic stability compared to hydroxylated analogs (), which are prone to glucuronidation.
Research Findings and Mechanistic Insights
- Binding Affinity : Molecular docking studies suggest that the 2-methoxybenzyl group in the target compound engages in hydrophobic interactions with aromatic residues in enzyme active sites, a feature shared with methoxyphenethyl derivatives ().
- Selectivity : Unlike thiophene-containing analogs (), the absence of sulfur in the target compound may reduce off-target effects on cytochrome P450 enzymes.
- Synthetic Accessibility : The target compound’s synthesis is less complex than multi-heterocyclic derivatives (e.g., ), favoring scalability for preclinical studies.
Biological Activity
N-(2-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials, supported by data tables and relevant studies.
1. Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 2-methyl-1H-indole with 2-methoxybenzyl bromide in the presence of an appropriate base. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
2.1 Antiviral Activity
Recent studies have indicated that derivatives of N-benzyl-acetamides, including compounds similar to this compound, exhibit significant inhibitory effects against viral RNA-dependent RNA polymerase (RdRp), particularly in the context of SARS-CoV-2. For instance, certain analogs showed IC50 values as low as 1.11 μM, demonstrating their potential as antiviral agents .
| Compound | IC50 (μM) | Target |
|---|---|---|
| 6d5 | 1.11 | SARS-CoV-2 RdRp |
| 6b5 | 4.55 | SARS-CoV-2 RdRp |
2.2 Anticancer Properties
The compound has also been evaluated for its anticancer properties. In a study focusing on indole derivatives, several compounds demonstrated potent antiproliferative activity against various cancer cell lines, including HeLa and MCF-7 cells. One promising derivative exhibited IC50 values of 0.34 μM against MCF-7 cells, indicating strong anticancer potential .
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| HeLa | 0.52 | Derivative 7d |
| MCF-7 | 0.34 | Derivative 7d |
| HT-29 | 0.86 | Derivative 7d |
The biological activities of this compound are believed to be mediated through several mechanisms:
3.1 Inhibition of Viral Replication
The compound's antiviral activity is attributed to its ability to inhibit the RdRp enzyme essential for viral RNA synthesis, thereby preventing viral replication . The presence of the indole moiety enhances binding affinity to the enzyme's active site.
3.2 Induction of Apoptosis in Cancer Cells
In cancer studies, it was observed that the compound induces apoptosis in a dose-dependent manner and arrests the cell cycle at the G2/M phase, which is critical for cancer cell proliferation . This mechanism may involve tubulin polymerization inhibition, similar to known chemotherapeutic agents like colchicine.
4. Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in various biological contexts:
4.1 Study on SARS-CoV-2 Inhibition
A recent investigation into a series of indole-based compounds revealed that modifications to the benzyl group significantly enhanced antiviral potency against SARS-CoV-2 RdRp . These findings suggest that further structural optimization could yield even more effective antiviral agents.
4.2 Anticancer Activity Assessment
Another research effort focused on synthesizing derivatives similar to this compound demonstrated substantial anticancer activity across multiple cell lines, reinforcing the compound's potential as a therapeutic agent in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
